N-Acetylpiperazine Derivative vs. Free-Piperazine Precursor: Molecular Weight and Hydrogen-Bond Donor Differentiation
The target compound differentiates from its direct synthetic precursor, 4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine (CAS 1949815-87-5), by N-acetylation of the piperazine ring. This eliminates the free secondary amine hydrogen-bond donor and increases molecular weight by +42.03 Da (from 231.26 to 273.29 g/mol) [1]. The free amine precursor is reported to engage tubulin at the colchicine-binding site via the piperazine NH as a hydrogen-bond donor ; acetylation abolishes this donor capacity, which is predicted to redirect target selectivity or serve as a matched molecular pair control in SAR campaigns.
| Evidence Dimension | Molecular weight and hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW 273.29 g/mol; HBD count: 0 (acetylated piperazine) |
| Comparator Or Baseline | CAS 1949815-87-5: MW 231.26 g/mol; HBD count: 1 (free piperazine NH) |
| Quantified Difference | ΔMW = +42.03 g/mol (+18.2% increase); HBD count reduced from 1 to 0 |
| Conditions | Physicochemical characterization (GCIS, ChemSpider); tubulin-binding mechanistic data from literature on the free-piperazine scaffold |
Why This Matters
The absence of a hydrogen-bond donor alters both pharmacokinetic permeability and target pharmacophore requirements, making the acetyl derivative unsuitable as a direct functional replacement for the free-amine scaffold in tubulin-targeting assays.
- [1] CIRS Group. GCIS: 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone, CAS 1706299-78-6. https://hgt.cirs-group.com/tools/gcis/detail/058x8j8yux?cas=1706299-78-6 (accessed 2026-04-29). View Source
